![molecular formula C15H20ClNO3 B4430384 4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4430384.png)
4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine
Vue d'ensemble
Description
4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine, also known as Cmpd-7, is a small molecule that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated.
Mécanisme D'action
The mechanism of action of 4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine involves the inhibition of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound can disrupt these processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound has been found to have neuroprotective effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of this protein kinase without affecting other cellular processes. Additionally, this compound has been found to have low toxicity in vitro. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine. One direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more soluble analogs of this compound could improve its utility in lab experiments.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations have been investigated, and several future directions for its study have been identified.
Applications De Recherche Scientifique
4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11-4-5-12(16)13(10-11)20-15(2,3)14(18)17-6-8-19-9-7-17/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLXXMADONGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



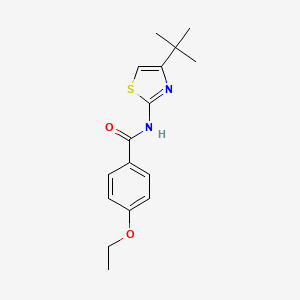
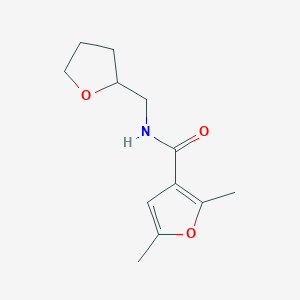
![N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)
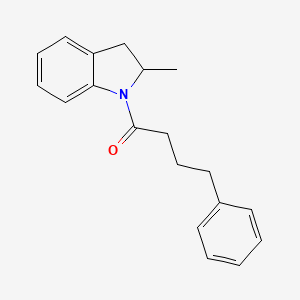
![3-imidazo[1,2-a]pyridin-2-yl-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4430314.png)
![1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4430327.png)
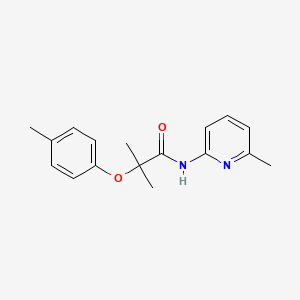
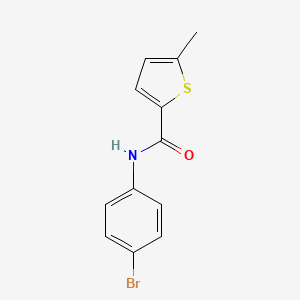
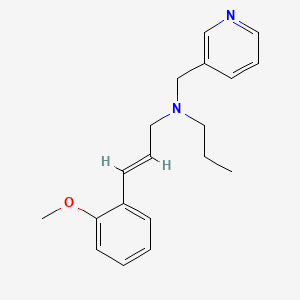
![1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4430342.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4430364.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4430388.png)
![ethyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4430392.png)
